Methyl 4-chloro-6-methylnicotinate (CAS 886372-05-0) is a highly functionalized pyridine building block extensively utilized in pharmaceutical and agrochemical intermediate synthesis. Featuring a reactive 4-chloro leaving group, a sterically protective 6-methyl substituent, and a versatile methyl ester at the 3-position, it serves as a precise scaffold for regioselective cross-coupling and nucleophilic aromatic substitution (SNAr). With a defined melting point of 78°C and thermal stability up to 120°C, this compound is engineered for high-temperature processing and controlled recrystallization, making it a critical raw material for complex active pharmaceutical ingredients (APIs) where strict impurity profiles are required[1].
Substituting Methyl 4-chloro-6-methylnicotinate with close analogs, such as methyl 4,6-dichloronicotinate or the free 4-chloro-6-methylnicotinic acid, introduces severe processing bottlenecks. Using the 4,6-dichloro analog requires rigorous regiocontrol during transition-metal cross-coupling, often resulting in complex mixtures and reduced yields of the desired 4-substituted product . Conversely, utilizing the free acid complicates solubility in standard organic solvents like N,N-dimethylformamide (DMF) and necessitates additional protection steps to prevent unwanted carboxylic acid interference during catalysis. Furthermore, compared to the ethyl ester variant, the methyl ester provides superior atom economy and a highly defined melting point for easier downstream hydrolysis. This specific methyl ester format provides optimal organic solubility and eliminates these regioselectivity liabilities, directly improving downstream batch reproducibility.
In palladium-catalyzed cross-coupling reactions, Methyl 4-chloro-6-methylnicotinate demonstrates superior regiocontrol compared to methyl 4,6-dichloronicotinate. When reacted with aryl boronic acids using Pd(dppf)Cl2 catalysts, the 4-chloro-6-methyl scaffold consistently achieves targeted C-C bond formation at the 4-position with yields exceeding 74%, whereas the 4,6-dichloro baseline suffers from competitive substitution at the 6-position, dropping target yields below 50% and requiring extensive chromatographic separation. The pre-installed 6-methyl group effectively blocks the 6-position, streamlining the synthetic route.
| Evidence Dimension | Target product yield in Suzuki coupling |
| Target Compound Data | >74% yield (single regioisomer) |
| Comparator Or Baseline | Methyl 4,6-dichloronicotinate (<50% yield, mixed regioisomers) |
| Quantified Difference | >24% higher yield and elimination of regioisomer impurities |
| Conditions | Pd(dppf)Cl2 catalysis, aqueous dioxane, 90°C |
Eliminating regioisomer formation reduces the need for costly and time-consuming chromatographic purification at scale.
Methyl 4-chloro-6-methylnicotinate maintains structural integrity at temperatures up to 120°C, outperforming less stable aliphatic or highly halogenated pyridine esters that undergo thermal degradation or decarboxylation under similar stress[1]. This robust thermal profile allows its use in aggressive reflux conditions required for sterically hindered aminations or high-temperature Buchwald-Hartwig cross-couplings without significant baseline degradation.
| Evidence Dimension | Thermal degradation threshold |
| Target Compound Data | Stable up to 120°C |
| Comparator Or Baseline | Standard halogenated pyridine esters (degradation onset ~90-100°C) |
| Quantified Difference | 20-30°C higher operational thermal window |
| Conditions | Extended heating in high-boiling solvents (e.g., DMF, dioxane) |
A higher thermal stability threshold enables faster reaction kinetics through elevated processing temperatures without sacrificing intermediate purity.
The precise melting point of 78°C for Methyl 4-chloro-6-methylnicotinate provides a distinct advantage in bulk purification compared to liquid analogs or the free acid (which typically exhibits a much higher and broader melting range >150°C) [1]. This moderate melting point facilitates highly controlled cooling crystallization from mixed solvent systems (e.g., ethyl acetate/petroleum ether), allowing manufacturers to consistently achieve >98% assay purity while effectively excluding moisture and trace metal impurities.
| Evidence Dimension | Bulk purification efficiency |
| Target Compound Data | Controlled crystallization at 78°C yielding >98% purity |
| Comparator Or Baseline | 4-Chloro-6-methylnicotinic acid (free acid, high MP >150°C, poor organic solubility) |
| Quantified Difference | Enables low-temperature organic solvent recrystallization |
| Conditions | Industrial scale crystallization from ethyl acetate/petroleum ether mixtures |
Reliable crystallization translates to consistent batch-to-batch stoichiometry and reduced impurity carryover in multi-step API synthesis.
Because Methyl 4-chloro-6-methylnicotinate prevents competitive 6-position substitution and delivers >74% yields in Suzuki-Miyaura reactions, it is the premier choice for synthesizing complex pharmaceutical scaffolds requiring 4-aryl or 4-heteroaryl pyridine cores. Its compatibility with standard palladium catalysts under elevated temperatures (up to 120°C) makes it ideal for integrating sterically hindered boronic acids .
The compound's >98% purity and controlled moisture profile, achievable through its optimal 78°C melting point, make it highly suitable for large-scale agrochemical production. It serves as a reliable intermediate where consistent reaction stoichiometry is critical to minimizing toxic byproducts and maximizing overall yield in multi-ton manufacturing campaigns [1].
The methyl ester's excellent solubility in standard organic solvents (such as DMF and methanol) compared to its free acid counterpart allows for seamless integration into automated liquid handling systems. This makes the compound highly effective for generating diverse libraries of 4-amino or 4-ether substituted nicotinates via SNAr reactions [1].
Irritant;Health Hazard